2-Ethyl-2-adamantyl methacrylate
Overview
Description
2-Ethyl-2-adamantyl methacrylate is a specialty monomer utilized in biomedical research, primarily for the synthesis of polymers . These polymers can be used to create drug delivery systems for targeted therapeutics, enhancing efficacy and reducing side effects in diseases such as cancer . The molecular formula of 2-Ethyl-2-adamantyl methacrylate is C16H24O2 .
Synthesis Analysis
The synthesis of 2-Ethyl-2-adamantyl methacrylate involves adding 2175ml of n-hexane to a 3L four-necked flask equipped with a stirring paddle, condenser tube, and thermometer . 97g of 2-ethyladamantanol is added to the system, followed by the slow addition of 0.0072g of polymerization inhibitor tetrachlorobenzoquinone . The reaction system is cooled down to -10°C, and 72.5g of vinyl methacrylate is slowly added dropwise . The reaction is kept for 6 hours .Molecular Structure Analysis
The molecular structure of 2-Ethyl-2-adamantyl methacrylate is represented by the InChI string:InChI=1S/C16H24O2/c1-4-16(18-15(17)10(2)3)13-6-11-5-12(8-13)9-14(16)7-11/h11-14H,2,4-9H2,1,3H3
. The Canonical SMILES representation is CCC1(C2CC3CC(C2)CC1C3)OC(=O)C(=C)C
. Chemical Reactions Analysis
The chemical reactions involving 2-Ethyl-2-adamantyl methacrylate are primarily related to its use in the synthesis of polymers . The adamantyl groups introduced during the polymerization process afford steric hindrance to prevent side reactions and control the addition modes of the polymerization .Physical And Chemical Properties Analysis
The molecular weight of 2-Ethyl-2-adamantyl methacrylate is 248.36 g/mol . The computed XLogP3-AA value is 4.2 , indicating its lipophilicity. It has no hydrogen bond donor count .Scientific Research Applications
Synthesis and Properties
Monomer Synthesis : 2-Ethyl-2-adamantyl methacrylate, along with its methyl counterpart, is an important monomer in matrix polymers for 193 nm photoresist. Its synthesis involves the reaction of ethylmagnesium iodide with 2-adamantone, followed by esterification with methacryloyl chloride. This process yields compounds with specific properties suitable for photoresist applications (Qu Jing-ping, 2007).
Polymer Synthesis : Atom transfer radical polymerization (ATRP) and click chemistry have been employed to synthesize β-CD-terminated poly(N-isopropylacrylamide) and adamantyl-terminated poly(2-(diethylamino)ethyl methacrylate), highlighting the versatility of 2-ethyl-2-adamantyl methacrylate in forming supramolecular structures (Hao Liu et al., 2009).
Radical Polymerization Kinetics : The introduction of bulky adamantyl groups to the methacrylate monomers increases the polymerization rate and results in polymers with high molecular weight and glass transition temperatures. This demonstrates the significant impact of the adamantyl group on the polymerization kinetics and thermal properties of the polymer (A. Matsumoto et al., 1991).
Applications in Lithography
- Photoresist Polymers : 2-Ethyl-2-adamantyl methacrylate is used in the synthesis of ArF photoresist polymers, indicating its importance in lithography. These polymers exhibit beneficial properties for the ArF lithography process, such as improved molecular weight distribution and composition uniformity (Hae-Sung Sohn et al., 2011).
- EUV Lithography : Functionalized anionic photoacid generators (PAGs) and corresponding PAG bound polymeric resists based on hydroxystyrene and 2-ethyl-2-adamantyl methacrylate have been developed for EUV lithography. These materials demonstrate the potential of 2-ethyl-2-adamantyl methacrylate in creating effective resists for advanced lithographic techniques (Mingxing Wang et al., 2007).
Copolymerization and Block Copolymers
Block Copolymers : The use of 2-ethyl-2-adamantyl methacrylate in atom transfer radical polymerization facilitates the creation of block copolymers with methyl methacrylate, demonstrating its utility in designing complex polymer architectures (Keita Fuchise et al., 2010).
Polymer Monoliths : Adamantyl-functionalized polymer monoliths, synthesized using 1-adamantyl-(alpha-trifluoromethyl) acrylate and ethylene dimethacrylate, show improved performance in capillary electrochromatography. This application underscores the potential of 2-ethyl-2-adamantyl methacrylate derivatives in chromatographic techniques (K. Ohyama et al., 2010).
Safety And Hazards
The safety data sheet for 2-Ethyl-2-adamantyl methacrylate advises avoiding dust formation, breathing mist, gas, or vapors . It also recommends avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(2-ethyl-2-adamantyl) 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-4-16(18-15(17)10(2)3)13-6-11-5-12(8-13)9-14(16)7-11/h11-14H,2,4-9H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTVCFJTKSQXED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2CC3CC(C2)CC1C3)OC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943303 | |
Record name | 2-Ethyladamantan-2-yl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2-adamantyl methacrylate | |
CAS RN |
209982-56-9 | |
Record name | 2-Ethyl-2-adamantyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209982-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-ethyltricyclo(3.3.1.13,7)dec-2-yl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209982569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-ethyltricyclo[3.3.1.13,7]dec-2-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethyladamantan-2-yl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethyl-2-methacryloyloxyadamantane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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